molecular formula C11H21NO4 B2777826 tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate CAS No. 1782481-29-1

tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate

Cat. No.: B2777826
CAS No.: 1782481-29-1
M. Wt: 231.292
InChI Key: XXRZYWCOLXWUBH-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and methanol. The reaction is usually carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrrolidine derivative in a controlled and sustainable manner .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

  • Oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
  • Reduction of the methoxy group yields a hydroxyl derivative.
  • Substitution reactions can yield a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its steric hindrance and functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of steric hindrance on biological activity.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The steric hindrance provided by the tert-butyl group can influence the binding affinity and selectivity of the compound. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-methoxypyrrolidine-1-carboxylate
  • tert-Butyl 3-(hydroxymethyl)-3-ethoxypyrrolidine-1-carboxylate

Comparison: tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate is unique due to the presence of both hydroxymethyl and methoxy groups, which provide a combination of steric and electronic effects. This dual functionality can enhance its reactivity and make it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-5-11(7-12,8-13)15-4/h13H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRZYWCOLXWUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782481-29-1
Record name tert-butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate
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